Blonanserin D8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Blonanserin D8 is a deuterated form of blonanserin, an atypical antipsychotic agent. Blonanserin is primarily used for the treatment of schizophrenia and has been approved in Japan since January 2008 . It offers improved tolerability as it lacks side effects such as extrapyramidal symptoms, excessive sedation, or hypotension . This compound, being a deuterated version, is expected to have similar pharmacological properties but with potentially improved pharmacokinetic profiles due to the deuterium isotope effect.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of blonanserin involves several key steps:
Reaction of Ethyl 4-fluorobenzoate with Ethyl Acetoacetate: This reaction is carried out in the presence of sodium ethylate to obtain ethyl (p-fluorobenzoyl) acetate.
Ammonia Addition: Ammonia water is added to ethyl (p-fluorobenzoyl) acetate to produce 3-(4-fluorophenyl)-3-oxo-propanamide.
Cyclization with Cyclooctanone: The intermediate is then reacted with cyclooctanone and p-toluenesulfonic acid to form the desired blonanserin structure.
Industrial Production Methods
Industrial production of blonanserin follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-efficiency reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product .
化学反应分析
Blonanserin undergoes various chemical reactions, including:
Oxidation: Blonanserin can be oxidized to form its N-oxide metabolite.
Reduction: Reduction reactions can convert blonanserin to its N-deethylated form.
Substitution: Blonanserin can undergo substitution reactions, particularly at the fluorophenyl group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are the N-oxide and N-deethylated metabolites .
科学研究应用
Blonanserin D8 has several scientific research applications:
作用机制
Blonanserin D8 exerts its effects by binding to and inhibiting dopamine receptors D2 and D3, as well as the serotonin receptor 5-HT2A with high affinity . This reduces dopaminergic and serotonergic neurotransmission, which is thought to produce a reduction in the positive and negative symptoms of schizophrenia . This compound has low affinity for other dopamine and serotonin receptors, as well as muscarinic, adrenergic, and histamine receptors .
相似化合物的比较
Blonanserin D8 is compared with other atypical antipsychotics such as:
- Aripiprazole
- Clozapine
- Haloperidol
- Olanzapine
- Risperidone
This compound is unique due to its deuterated form, which may offer improved pharmacokinetic properties compared to its non-deuterated counterparts . This includes potentially longer half-life, reduced metabolic degradation, and improved bioavailability .
属性
分子式 |
C23H30FN3 |
---|---|
分子量 |
375.6 g/mol |
IUPAC 名称 |
4-(4-fluorophenyl)-2-(2,2,3,3,5,5,6,6-octadeuterio-4-ethylpiperazin-1-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine |
InChI |
InChI=1S/C23H30FN3/c1-2-26-13-15-27(16-14-26)23-17-21(18-9-11-19(24)12-10-18)20-7-5-3-4-6-8-22(20)25-23/h9-12,17H,2-8,13-16H2,1H3/i13D2,14D2,15D2,16D2 |
InChI 键 |
XVGOZDAJGBALKS-DBVREXLBSA-N |
手性 SMILES |
[2H]C1(C(N(C(C(N1CC)([2H])[2H])([2H])[2H])C2=NC3=C(CCCCCC3)C(=C2)C4=CC=C(C=C4)F)([2H])[2H])[2H] |
规范 SMILES |
CCN1CCN(CC1)C2=NC3=C(CCCCCC3)C(=C2)C4=CC=C(C=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。